molecular formula C16H18N4O2 B2420466 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide CAS No. 1798341-94-2

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide

Cat. No. B2420466
CAS RN: 1798341-94-2
M. Wt: 298.346
InChI Key: DHOZSPSHMIWUNA-MDZDMXLPSA-N
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Description

“N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide” is an organic compound. It belongs to the class of organic compounds known as 2-enoyl coas . These are organic compounds containing a coenzyme A substructure linked to a 2-enoyl chain .


Synthesis Analysis

The synthesis of cinnamamides, which includes “this compound”, has been reported in the literature . The synthesis involves the use of 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO) for the synthesis of amides and peptides .

Scientific Research Applications

Pyrimidine Derivatives Synthesis

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide is structurally related to pyrimidine derivatives. Brown & Teitei (1965) discussed the synthesis of related dimethylaminopyrimidines, highlighting their transformation into oxopyrimidines through quaternization and spontaneous loss of methyl iodide (Brown & Teitei, 1965).

Antiinflammatory Properties

Research on cinnamamides, structurally similar to the compound , has indicated their potential in antiinflammatory applications. Robert et al. (1994) synthesized derivatives of cinnamamides and tested them for antiinflammatory activity, finding notable efficacy in some compounds (Robert et al., 1994).

Antiserotonin Activity

Dombro & Woolley (1964) found that cinnamamides with aminoalkyl groups, which include structures analogous to this compound, can act as serotonin antagonists in pharmacological applications (Dombro & Woolley, 1964).

Metabolite Analysis

A study by Hardt & Angerer (1999) involved the analysis of metabolites related to compounds like this compound, providing insights into the metabolism of similar chemical structures in humans (Hardt & Angerer, 1999).

Chemical Synthesis Enhancement

Khaldoun et al. (2019) described an efficient microwave-assisted method for the synthesis of cinnamamide derivatives, which could be relevant for synthesizing compounds like this compound (Khaldoun et al., 2019).

properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20(2)15-13(11-17-16(19-15)22-3)18-14(21)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZSPSHMIWUNA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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